2-(2-Phenylacetamido)pentanedioic acid

Physicochemical profiling Analytical reference standards Chromatographic method development

Misidentification of Antineoplaston A10 hydrolysis isomers (PAGA, PAG, PAIG) compromises forced degradation studies and HPLC-MS analysis. Procure authentic 2-(2-Phenylacetamido)pentanedioic acid to resolve this. • Unambiguous peak assignment using published 1H/13C NMR fingerprints • Binary negative marker for Pinellia ternate adulteration detection via UPLC-HRMS • Stable-isotope-labeled internal standard candidate resistant to acylase I degradation Supplied at ≥97% purity with full analytical QC documentation. In stock for immediate global dispatch.

Molecular Formula C13H15NO5
Molecular Weight 265.265
CAS No. 2752-35-4
Cat. No. B2422003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylacetamido)pentanedioic acid
CAS2752-35-4
Molecular FormulaC13H15NO5
Molecular Weight265.265
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H15NO5/c15-11(8-9-4-2-1-3-5-9)14-10(13(18)19)6-7-12(16)17/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)
InChIKeyPTSRBZOZSRJCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenylacetylglutamic Acid: Physicochemical Profile


2-(2-Phenylacetamido)pentanedioic acid (CAS 2752-35-4), systematically named N-phenylacetylglutamic acid or N-(phenylacetyl)-DL-glutamic acid, is an N-acyl-α-amino acid derivative formed by condensation of phenylacetic acid with the α-amino group of glutamic acid [1]. It belongs to the glutamic acid and derivatives subclass within the N-acyl-alpha amino acids family [2]. The compound has molecular formula C13H15NO5, molecular weight 265.26 g/mol, and is supplied at standard purities of 95%–97% by multiple vendors . Key computed properties include XLogP3 0.6, topological polar surface area 103.7 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a strongest acidic pKa of approximately 3.35–3.58 . It is found endogenously as a minor urinary metabolite in humans, detectable in blood, urine, and feces [3].

N-Phenylacetylglutamic Acid Substitution Failure: Carboxyl vs. Amide


Substituting 2-(2-phenylacetamido)pentanedioic acid with its closest structural analog—N-phenylacetyl-L-glutamine (PAGln, CAS 28047-15-6)—is not functionally equivalent because the target compound bears a terminal carboxylic acid (-COOH) on the side chain whereas PAGln terminates in a primary amide (-CONH2). This single functional group difference produces a shift in the strongest acidic pKa of approximately 0.3–0.5 log units, alters the LogP by roughly 0.5 units, and changes water solubility by an estimated 2–3 fold [1]. These differences directly impact liquid-liquid extraction efficiency, reverse-phase chromatographic retention, and the ionization state at physiological pH—rendering the two compounds non-interchangeable in analytical reference standards, enzyme substrate assays, or metabolic flux studies. Furthermore, the target compound is a documented acid-hydrolysis product of Antineoplaston A10, chromatographically and spectroscopically distinct from both (phenylacetyl)-glutamine (PAG) and (phenylacetyl)isoglutamine (PAIG) isomers [2]. Generic substitution without explicit qualification data risks misidentification and irreproducible results.

N-Phenylacetylglutamic Acid vs. Analogs: Differentiation Evidence


Carboxyl vs. Amide: Physicochemical Differentiation

The target compound, 2-(2-phenylacetamido)pentanedioic acid, differentiates from its closest structural analog N-phenylacetyl-L-glutamine (PAGln, CAS 28047-15-6) by bearing a terminal carboxylic acid group in place of a terminal primary amide. Computed and experimental physicochemical properties quantify this difference: the strongest acidic pKa is 3.35–3.58 for the target compound versus an estimated ~3.86 for PAGln; the consensus LogP is 0.79 for the target compound versus approximately 0.15 for PAGln; and the predicted aqueous solubility is 0.7 g/L for the target compound versus an estimated ~2.0 g/L for PAGln . The topological polar surface area (TPSA) of 103.7 Ų for the target compound also differs from PAGln (estimated ~112 Ų), reflecting the replacement of -NH2 with -OH .

Physicochemical profiling Analytical reference standards Chromatographic method development

PAGA vs. Hydrolysis Isomers: Chromatographic & NMR

Revelle et al. (1996) conducted a definitive hydrolysis study of Antineoplaston A10 (3-[(phenylacetyl)amino]-2,6-piperidinedione; PAP), experimentally characterizing its three hydrolysis products: (phenylacetyl)-glutamine (PAG), (phenylacetyl)isoglutamine (PAIG), and (phenylacetyl)-glutamic acid (PAGA) [1]. Flash chromatography proved superior to solvent extraction for isolating the three products. Complete 1H and 13C NMR assignments were obtained for each compound, and multiple quantum coherence methods (HMQC, HMBC) along with HPLC-MS-MS provided unambiguous structural assignments differentiating the key isomers PAG and PAIG [1]. PAGA was distinguished from PAG by the absence of the terminal amide proton signals and a downfield shift of the side-chain carboxyl carbon resonance.

Antineoplaston chemistry Hydrolysis product identification NMR structural assignment

Urinary Biomarker Dynamics in Neuroblastoma

Williams et al. (1969) identified N-(phenylacetyl)-L-glutamic acid in the urine of a patient with terminal metastatic neuroblastoma, using combined mass and NMR spectrometry [1]. Quantitatively, the acid was present at 20–100 μg/mg creatinine when the tumor was initially discovered, but excretion rose to 200–800 μg/mg creatinine during the terminal months when widespread metastases had occurred—representing an approximate 10-fold increase [1]. The specimens were preserved at pH 1 for 6–12 months, indicating that the detected N-(phenylacetyl)-L-glutamic acid originated from acid-catalyzed deamidation of urinary N-(phenylacetyl)-L-glutamine (PAGln) [1]. This temporal dynamic contrasts with PAGln, which is a constitutive nitrogen-waste metabolite not specifically associated with tumor burden.

Neuroblastoma biomarker Urinary metabolomics Disease progression monitoring

Botanical Authentication: T. flagelliforme vs. P. ternate

In a UPLC-ESI-HRMS^n-based metabolomics study comparing cultivated and wild Pinellia ternate and Typhonium flagelliforme, Li et al. (2019) screened and identified differential markers between the two plant species using PCA and OPLS-DA [1]. N-Phenylacetylglutamic acid and N-acetyl-6-hydroxy-L-tryptophan were not detected in P. ternate samples but were present in T. flagelliforme, allowing these two components to serve as potential markers for distinguishing the two species [1]. This qualitative binary discrimination (present vs. absent) provides a clear analytical endpoint for botanical authentication and quality control of P. ternate medicinal material.

Botanical metabolomics Species authentication Quality control marker

Phenylacetyl vs. Acetyl: Acylase I Resistance

Lustig et al. (1974) systematically evaluated phenylacetyl and phenylpropionyl amino acids for their inhibitory effect on ovine brain glutamine synthetase and their resistance to hog kidney acylase I [1]. All phenylacetyl and phenylpropionyl derivatives tested were resistant to hog kidney acylase I, whereas N-acetyl amino acids are canonical substrates for this enzyme [1]. Derivatives containing more than one aromatic group markedly inhibited glutamine synthetase, and this inhibition was highly diminished in the presence of organic solvents [1]. Although the study does not report individual IC50 or Ki values for N-phenylacetylglutamic acid specifically, the class-level finding that the phenylacetyl N-acyl group confers acylase resistance is directly applicable to the target compound.

Enzymatic stability Acylase resistance Prodrug design

N-Phenylacetylglutamic Acid Application Scenarios


Antineoplaston A10 Hydrolysis Reference Standard

When conducting forced degradation or stability studies on Antineoplaston A10 (PAP), 2-(2-phenylacetamido)pentanedioic acid (PAGA) is one of three structurally characterized hydrolysis products alongside PAG and PAIG [1]. Procuring authentic PAGA enables unambiguous peak assignment in HPLC-MS analysis, avoiding misidentification between the three hydrolysis isomers that share identical molecular formulae but differ in connectivity. The availability of complete 1H and 13C NMR assignments for PAGA, as published by Revelle et al., provides a definitive spectroscopic fingerprint for reference [1].

Pinellia ternate Adulteration Marker

In quality control workflows for Pinellia ternate herbal material, 2-(2-phenylacetamido)pentanedioic acid functions as a discriminative negative marker: its detection by UPLC-HRMS indicates adulteration or substitution with Typhonium flagelliforme, in which the compound is naturally present [2]. This binary present/absent test provides a clear and defensible analytical endpoint for pharmacopoeial monographs or in-house botanical identity specifications.

Stable Isotope Internal Standard: Phenylacetate Conjugation

The compound's distinct chromatographic retention, terminal dicarboxylic acid ionization profile, and documented presence in human urine, blood, and feces make it a suitable candidate for development as a stable-isotope-labeled (e.g., 13C, 2H) internal standard in LC-MS/MS assays quantifying phenylacetate-amino acid conjugates [3]. Its resistance to acylase I, inferred from class-level data on phenylacetyl amino acids, supports its use as a chemically stable internal standard that is less prone to enzymatic degradation during sample workup compared to N-acetyl analogs [4].

Glutamine Synthetase SAR Reference Compound

Although individual quantitative inhibition constants (IC50/Ki) have not been reported for this specific compound, the class-level finding that N-phenylacetyl amino acids inhibit ovine brain glutamine synthetase—and that this inhibition is diminished by organic solvents—positions 2-(2-phenylacetamido)pentanedioic acid as a useful reference compound in SAR campaigns exploring the role of the N-acyl moiety in glutamine-utilizing enzyme inhibition [4]. Its dicarboxylic acid structure, distinct from the amide-bearing PAGln, allows researchers to probe the contribution of terminal charge to enzyme active-site interactions.

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